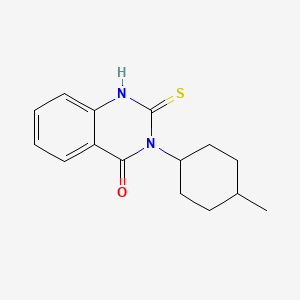

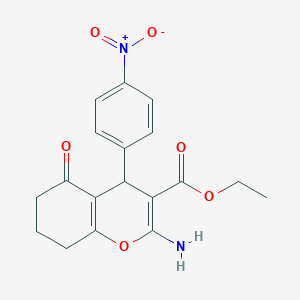

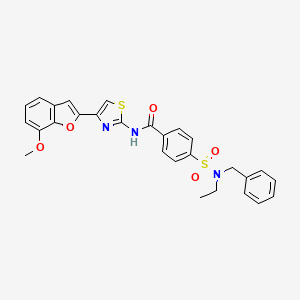

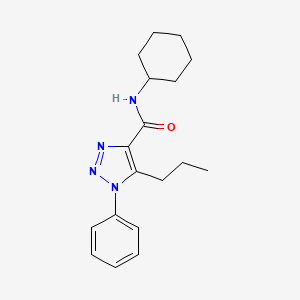

![molecular formula C18H19Cl2N3O B2473286 3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 400076-98-4](/img/structure/B2473286.png)

3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” is a chemical compound. The formula for this compound is C6H5Cl2N .

Synthesis Analysis

The synthesis of compounds in the N-methylpiperazine series, which includes “this compound”, has been discussed in scientific literature .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various computational methods . Crystal structures related to this compound have also been studied .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed based on the studies available .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed based on available data .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of New Amides : This compound has been used in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment. Such syntheses have been crucial in the development of novel compounds for various applications, including potential therapeutics (Koroleva et al., 2011).

Synthesis of Benzamides with Anticonvulsant Activity : Benzamides containing N,N,2-trimethyl-1,2-propane diamine, including 3,4-dichloro analogues, have been synthesized and evaluated for their anticonvulsant activity (Mussoi et al., 1996).

Synthesis and Antimicrobial Activity : Novel benzamides have been synthesized and evaluated for their antimicrobial activity. This includes derivatives with a 4-methylpiperazin-1-yl moiety, which have shown promising results against various bacterial and fungal strains (Kuş et al., 2009).

Medicinal Chemistry and Pharmacology

Anticancer Activity : The synthesis and evaluation of benzamide derivatives, including those with a 4-methylpiperazin-1-yl moiety, have been researched for potential anticancer activity. Some compounds in this category have shown significant efficacy against various cancer cell lines (Ravinaik et al., 2021).

Antitubercular Activity : New derivatives of benzamides have been synthesized and screened for their antitubercular activities, demonstrating significant potential against Mycobacterium tuberculosis (Nayak et al., 2016).

Synthesis of Phthalazines : The synthesis of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines, starting from commercially available precursors, showcases the versatility of such compounds in creating new chemical entities (Guéry et al., 2001).

Potential Nootropic Agents : Research into synthesizing new 1,4-disubstituted 2-oxopyrrolidines, including compounds with a 4-methylpiperazin-1-yl moiety, has been conducted with an aim to discover potential nootropic agents (Valenta et al., 1994).

Mechanism of Action

Target of Action

Similar compounds have been known to targettyrosine kinases , which play a crucial role in the modulation of growth signals in cells.

Mode of Action

It’s known that similar compounds interact with their targets throughhydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its function.

Biochemical Pathways

Compounds with similar structures have been found to inhibit the activity of tyrosine kinases , which are involved in various signaling pathways, including cell growth and differentiation.

Result of Action

Inhibition of tyrosine kinases can lead to a decrease in cell proliferation, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2N3O/c1-22-8-10-23(11-9-22)17-5-3-2-4-16(17)21-18(24)13-6-7-14(19)15(20)12-13/h2-7,12H,8-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRQNPGLRTYMMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2473204.png)

![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2473206.png)

![3,6-dichloro-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2473207.png)

![1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole](/img/structure/B2473213.png)

![3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2473216.png)

![2-{4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2473226.png)